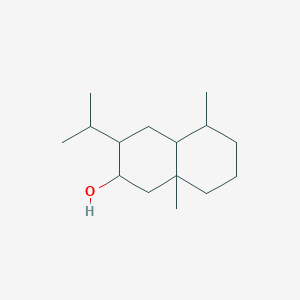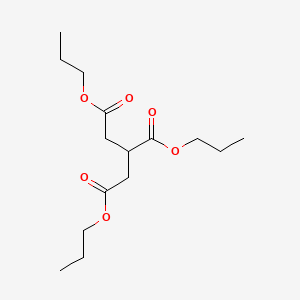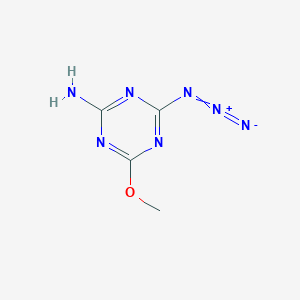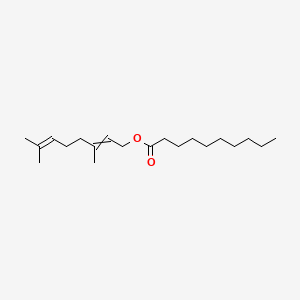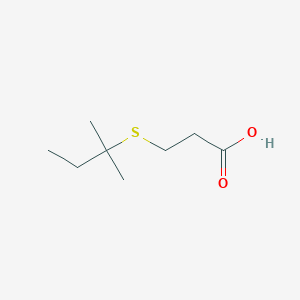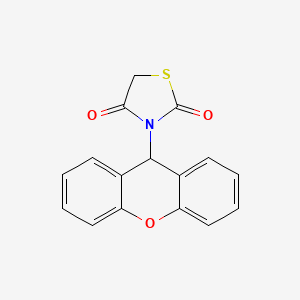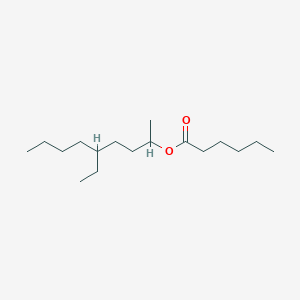
5-Ethylnonan-2-yl hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylnonan-2-yl hexanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular ester is derived from the reaction between 5-ethylnonan-2-ol and hexanoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethylnonan-2-yl hexanoate typically involves the esterification reaction between 5-ethylnonan-2-ol and hexanoic acid. The reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion.
Reaction:
5-Ethylnonan-2-ol+Hexanoic acidH2SO45-Ethylnonan-2-yl hexanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, is essential to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethylnonan-2-yl hexanoate can undergo several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and carboxylic acid in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Transesterification: Alcohol, acid or base catalyst.
Major Products
Hydrolysis: 5-Ethylnonan-2-ol and hexanoic acid.
Reduction: 5-Ethylnonan-2-ol.
Transesterification: New ester and alcohol.
Wissenschaftliche Forschungsanwendungen
5-Ethylnonan-2-yl hexanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems and its interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-ethylnonan-2-yl hexanoate primarily involves its hydrolysis in biological systems. The ester linkage is cleaved by esterases, enzymes that catalyze the hydrolysis of esters, resulting in the formation of 5-ethylnonan-2-ol and hexanoic acid. These products can then participate in various metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl hexanoate: An ester with a similar structure but a shorter carbon chain.
Methyl hexanoate: Another ester with a shorter carbon chain and different alcohol component.
Butyl hexanoate: An ester with a different alcohol component but the same carboxylic acid.
Uniqueness
5-Ethylnonan-2-yl hexanoate is unique due to its longer carbon chain and the presence of an ethyl group on the nonanol moiety. This structural difference can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions.
Eigenschaften
CAS-Nummer |
5456-35-9 |
|---|---|
Molekularformel |
C17H34O2 |
Molekulargewicht |
270.5 g/mol |
IUPAC-Name |
5-ethylnonan-2-yl hexanoate |
InChI |
InChI=1S/C17H34O2/c1-5-8-10-12-17(18)19-15(4)13-14-16(7-3)11-9-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
IDDUNDCVJUHAPS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)OC(C)CCC(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Dioxaspiro[4.4]nonane-1,6-dione, 3,8-bis(iodomethyl)-](/img/structure/B14731973.png)
![2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(naphtho[2,3-d][1,3]oxazole)](/img/structure/B14731980.png)
